molecular formula C10H16N2O3 B190280 (S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate CAS No. 196819-41-7

(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate

Cat. No. B190280
M. Wt: 212.25 g/mol
InChI Key: UVEJHAUWOKEFAL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate, also known as (S)-BOC-5-Oxazolidinone, is a chemical compound that is widely used in scientific research. This compound is a derivative of oxazolidinone and is primarily used as a protecting group for amines in organic synthesis.

Mechanism Of Action

The mechanism of action of (S)-BOC-5-Oxazolidinone is based on its ability to protect the amine group of amino acids. This is achieved by the formation of a stable carbamate linkage between the amine group and the BOC group. This linkage is stable under most reaction conditions and can be removed by treatment with acid. The BOC group is easily removed by acid treatment, which allows for the synthesis of the desired peptide.

Biochemical And Physiological Effects

(S)-BOC-5-Oxazolidinone does not have any known biochemical or physiological effects. It is primarily used as a chemical reagent in organic synthesis and does not have any direct biological activity.

Advantages And Limitations For Lab Experiments

The primary advantage of (S)-BOC-5-Oxazolidinone is its ability to protect the amine group of amino acids during organic synthesis. This allows for the synthesis of complex peptides with multiple amino acids. The BOC group is easily removed by acid treatment, which allows for the synthesis of the desired peptide. However, (S)-BOC-5-Oxazolidinone has some limitations, including its sensitivity to acidic and basic conditions. It can also be difficult to remove the BOC group from certain amino acids, which can limit its use in peptide synthesis.

Future Directions

There are several future directions for the research and development of (S)-BOC-5-Oxazolidinone. One area of research is the development of new protecting groups for amines in organic synthesis. This could lead to the discovery of new compounds that are more stable and easier to remove than (S)-BOC-5-Oxazolidinone. Another area of research is the synthesis of new peptides and other organic compounds using (S)-BOC-5-Oxazolidinone as a protecting group. This could lead to the discovery of new drugs and other biologically active compounds. Finally, there is a need for more research on the biochemical and physiological effects of (S)-BOC-5-Oxazolidinone. This could lead to a better understanding of the compound's potential toxicity and its effects on biological systems.

Synthesis Methods

The synthesis of (S)-BOC-5-Oxazolidinone involves the reaction of (S)-tert-butyl glycidyl ether with oxazolidinone in the presence of a base catalyst. The reaction produces (S)-BOC-5-Oxazolidinone as a white solid with a high yield. This synthesis method is widely used in research laboratories and has been optimized to produce high-quality (S)-BOC-5-Oxazolidinone.

Scientific Research Applications

(S)-BOC-5-Oxazolidinone is primarily used as a protecting group for amines in organic synthesis. This compound is widely used in peptide synthesis, as it can protect the amine group of amino acids during the synthesis process. This allows for the synthesis of complex peptides with multiple amino acids. (S)-BOC-5-Oxazolidinone is also used in the synthesis of other organic compounds, such as heterocyclic compounds and natural products.

properties

CAS RN

196819-41-7

Product Name

(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(1,3-oxazol-5-yl)ethyl]carbamate

InChI

InChI=1S/C10H16N2O3/c1-7(8-5-11-6-14-8)12-9(13)15-10(2,3)4/h5-7H,1-4H3,(H,12,13)/t7-/m0/s1

InChI Key

UVEJHAUWOKEFAL-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CN=CO1)NC(=O)OC(C)(C)C

SMILES

CC(C1=CN=CO1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CN=CO1)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, [(1S)-1-(5-oxazolyl)ethyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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